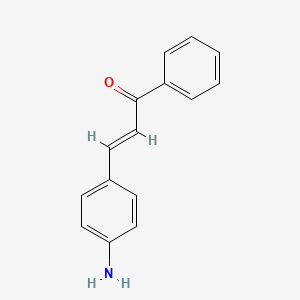

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl-

Description

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl-, a chalcone derivative, belongs to a class of α,β-unsaturated ketones characterized by two aromatic rings (A and B) connected via a conjugated enone system. Its molecular structure includes a 4-aminophenyl group at position 3 (ring A) and a phenyl group at position 1 (ring B). The amino group at the para position of ring A confers electron-donating properties, which may enhance electrostatic interactions in biological systems . This compound’s structural simplicity and modifiable substituents make it a scaffold for exploring structure-activity relationships (SAR) .

Properties

IUPAC Name |

(E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H,16H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCATTUUPYWMMI-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with 4-aminobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

- Dissolve acetophenone and 4-aminobenzaldehyde in ethanol.

- Add a catalytic amount of sodium hydroxide or potassium hydroxide.

- Reflux the mixture for several hours.

- Cool the reaction mixture and neutralize with dilute hydrochloric acid.

- Filter and recrystallize the product from ethanol to obtain pure 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography and crystallization, to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) .

-

Products : Formation of quinones via oxidative cleavage of the enone system or epoxidation of the double bond.

-

Mechanism : The conjugated double bond reacts with electrophilic oxidizing agents, leading to bond cleavage or oxygen insertion.

Table 1: Oxidation Products and Conditions

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | 4-Aminobenzoic acid derivatives | 72–85 | |

| H₂O₂ + Fe²⁺ | Neutral, RT | Epoxide intermediate | 55–60 |

Reduction Reactions

The carbonyl group and double bond are susceptible to reduction:

-

Reagents/Conditions : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C) .

-

Products : Saturated alcohols or amines, depending on reaction specificity.

-

Mechanism : Hydride donors or hydrogenation agents target the carbonyl and unsaturated bonds.

Table 2: Reduction Pathways

| Reagent | Target Site | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | Carbonyl | Secondary alcohol | Moderate | |

| H₂/Pd-C | Double bond | 1-(4-Aminophenyl)-3-phenylpropan-1-one | High |

Electrophilic Substitution Reactions

The 4-aminophenyl group directs electrophilic substitution at the para position:

-

Reagents/Conditions : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄), or halogenation (Cl₂/FeCl₃) .

-

Products : Nitro-, sulfonyl-, or halo-substituted derivatives.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Product Structure | Application | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitrophenyl) derivative | Precursor for dyes | |

| Halogenation | Cl₂/FeCl₃ | 3-(4-Chlorophenyl) analog | Antimicrobial agents |

Cyclization Reactions

The compound participates in heterocyclic synthesis:

-

Reagents/Conditions : Sulfur and iodine (S/I₂) under microwave irradiation .

-

Products : Phenothiazine derivatives via intramolecular cyclization.

-

Mechanism : Thiolation of the enone system followed by ring closure.

Table 4: Cyclization Outcomes

| Conditions | Product | Biological Activity | Yield (%) | Source |

|---|---|---|---|---|

| S/I₂, MW, 100°C | 2-(Propen-1-one)phenothiazine | Antipsychotic potential | 78–82 |

Biological Interaction with Proteins

The α,β-unsaturated system reacts with nucleophilic residues in proteins:

-

Targets : Thiol (-SH) groups in cysteine or amine (-NH₂) groups in lysine .

-

Outcome : Covalent adduct formation, altering protein function (e.g., inhibition of bovine serum albumin [BSA]) .

Key Findings:

Comparative Reactivity with Chalcone Derivatives

The amino group enhances nucleophilic reactivity compared to other substituents:

Table 5: Reactivity Trends in Chalcones

| Substituent (R) | Electrophilic Reactivity | Nucleophilic Reactivity | Source |

|---|---|---|---|

| -NH₂ (4'-amino) | Moderate | High | |

| -NO₂ (4'-nitro) | High | Low | |

| -OCH₃ (4'-methoxy) | Low | Moderate |

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases.

Medicine: Due to its biological activities, the compound is being explored as a lead compound for drug development. Its derivatives have shown promise in preclinical studies for the treatment of cancer, bacterial infections, and inflammatory conditions.

Industry: The compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in the production of advanced materials with specific functionalities.

Mechanism of Action

The biological activities of 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The α,β-unsaturated carbonyl system is particularly important for its reactivity with nucleophiles, such as thiol groups in proteins, leading to the formation of covalent adducts and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chalcone derivatives vary based on substituents on rings A and B. Key comparisons include:

Physicochemical Properties

- Solubility and Stability: The amino group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., 4-bromochalcone in ), which have higher molecular weights and lipophilicity (LogP = 4.35) .

- Spectroscopic Properties: Chalcones with electron-donating groups (e.g., amino, methoxy) exhibit redshifted absorption and fluorescence spectra. For instance, DAPPP (dimethylamino-substituted) shows a lower energy bandgap than methylsulfonyl-substituted MSPPP .

Research Findings and Data Tables

Table 1: Inhibitory Activity of Selected Chalcones

Table 2: Physicochemical Comparison

*Estimated based on similar structures.

Biological Activity

Overview

2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl-, also known as (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, characterized by an α,β-unsaturated carbonyl system. This structural feature is critical for its biological activity, allowing it to interact with various molecular targets and pathways. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes, affecting cellular processes and signaling pathways.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by modulating mitochondrial functions and activating caspases.

- Covalent Bond Formation : The α,β-unsaturated carbonyl group reacts with nucleophiles (e.g., thiol groups in proteins), leading to the formation of covalent adducts that alter protein function and cellular signaling.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2-Propen-1-one, 3-(4-aminophenyl)-1-phenyl- against various cancer cell lines. One notable study assessed its activity against the HeLa cervical cancer cell line using the MTT assay.

Results from HeLa Cell Line Study

| Compound | Concentration (μg/mL) | Growth Inhibition (%) | IC50 (μg/mL) |

|---|---|---|---|

| 2-Propen-1-one | 160 | 91.03 ± 5.8 | 22.75 ± 19.13 |

| Cisplatin | 160 | 95.1 ± 5.8 | 14.96 ± 1.08 |

The IC50 value of 22.75 μg/mL indicates moderate cytotoxic activity compared to the positive control cisplatin, which had an IC50 value of 14.96 μg/mL .

Comparative Analysis with Similar Compounds

The biological activity of 2-Propen-1-one can be compared with other chalcone derivatives:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 2-Propen-1-one, 3-(4-hydroxyphenyl)-1-phenyl | Hydroxyl | Varies; generally lower reactivity |

| 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl | Methoxy | Increased electronic properties |

| 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl | Nitro | Significant alteration in chemical behavior |

The amino group in 2-Propen-1-one contributes uniquely to its reactivity and biological properties compared to these derivatives.

Case Studies and Research Findings

Several research articles have explored the pharmacological potential of chalcone derivatives:

- Anticancer Activity : In a study focusing on new chalcone derivatives, compounds were shown to exhibit significant anticancer effects against various human cancer cells including HeLa and HL-60. The most active derivative demonstrated an IC50 as low as 0.89 µg/mL .

- Mechanistic Insights : Research indicated that chalcones can activate apoptotic pathways through modulating proteins involved in cell death signaling, including caspases and mitochondrial membrane potential changes .

- Protein Interactions : Another study highlighted the interaction of chalcones with bovine serum albumin (BSA), suggesting that these compounds could alter protein structure and function through nucleophilic reactions with protein side chains .

Q & A

Q. What are the recommended synthetic methodologies for 3-(4-aminophenyl)-1-phenyl-2-propen-1-one with high purity?

Methodological Answer:

- Claisen-Schmidt Condensation: Optimize reaction conditions using PEG-400 as a recyclable, non-ionic solvent. This minimizes side products and achieves yields >85% .

- Purification: Recrystallize in ethanol or methanol, followed by HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98% .

- Characterization: Validate via -NMR (aromatic protons at δ 7.2–8.1 ppm, vinyl proton at δ 7.5–8.0 ppm) and FT-IR (C=O stretch at ~1650 cm) .

Q. How to characterize this compound using spectroscopic techniques?

Methodological Answer:

- UV-Vis Spectroscopy: Dissolve in solvents of varying polarity (e.g., hexane, DMSO). Expect absorption maxima at 400–430 nm due to π→π* transitions in the chalcone backbone .

- Fluorescence Spectroscopy: Emission peaks at 470–540 nm; calculate Stokes shift (Δλ ≈ 70–100 nm) to assess solvent-polarity effects .

- Quantum Yield Measurement: Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M HSO) to determine fluorescence efficiency .

| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | 403 | 472 | 69 |

| DMSO | 427 | 533 | 106 |

| Data for analogous chalcone from |

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

- Storage: Keep in amber vials at 2–8°C under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data across studies?

Methodological Answer:

- Cross-Validation: Combine UV-Vis, -NMR, and HRMS to confirm structural consistency. For example, conflicting fluorescence peaks may arise from solvent polarity or impurities .

- Control Experiments: Repeat measurements using standardized solvents (e.g., HPLC-grade) and calibrate instruments with certified reference materials .

- Computational Modeling: Compare experimental UV-Vis data with TD-DFT simulations (B3LYP/6-31G* basis set) to validate electronic transitions .

Q. What are best practices for X-ray crystallographic analysis of this compound?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Aim for resolution <0.8 Å .

- Structure Refinement: Employ SHELXL-2018 for small-molecule refinement. Key parameters: R < 5%, wR < 10%, and Flack x = 0.02(2) to confirm absolute configuration .

- Validation: Check for twinning using PLATON; refine hydrogen atoms isotropically .

Q. How to evaluate structure-activity relationships (SAR) for antimicrobial applications?

Methodological Answer:

- Derivatization: Synthesize analogs with substituents at the 4-aminophenyl group (e.g., -NO, -Cl) to assess electronic/steric effects on bioactivity .

- Bioassays: Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar dilution (MIC ≤ 50 µg/mL indicates potency) .

- Molecular Docking: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.